molecular formula C24H41NO9 B3347423 Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside CAS No. 135198-04-8

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Cat. No.: B3347423
CAS No.: 135198-04-8
M. Wt: 487.6 g/mol
InChI Key: RVOHFQLIULTWCK-MRKXFKPJSA-N
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Description

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a carbohydrate-based surfactant. It is a derivative of glucose, specifically modified to include a decyl group and acetylated at multiple positions. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of biochemistry and molecular biology.

Mechanism of Action

Target of Action

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is primarily targeted towards drug-resistant bacteria . It is a biomedicine product utilized in the treatment of various diseases .

Mode of Action

It is known to have potent antimicrobial properties , suggesting that it likely interacts with bacterial cells to inhibit their growth or survival.

Biochemical Pathways

Given its antimicrobial properties , it can be inferred that it likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis or DNA replication.

Result of Action

Given its antimicrobial properties , it can be inferred that the compound likely leads to the death or inhibition of bacterial cells, thereby helping to treat bacterial infections.

Action Environment

It is known that the compound should be stored at -20°c for long-term storage , suggesting that temperature could be a key environmental factor affecting its stability.

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have been shown to possess anti-inflammatory properties as inhibitors of TLR4 .

Cellular Effects

Given its antimicrobial properties, it is likely that the compound interacts with bacterial cells, potentially disrupting cell wall synthesis or other vital processes.

Molecular Mechanism

It is known that the compound is involved in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have been shown to possess anti-inflammatory properties as inhibitors of TLR4 , suggesting that the compound may exert its effects through modulation of immune responses.

Temporal Effects in Laboratory Settings

The compound is typically stored at -20°C for long-term storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group. This is followed by the treatment with decan-1-ol and aqueous iodine to afford the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated form.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: Deacetylated glucopyranoside derivatives.

    Oxidation: Oxidized glucopyranoside derivatives.

    Substitution: Substituted glucopyranoside derivatives with various functional groups.

Scientific Research Applications

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has several scientific research applications:

Comparison with Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
  • 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride

Uniqueness: Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is unique due to its decyl group, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and useful in applications requiring membrane interaction and protein solubilization .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOHFQLIULTWCK-MRKXFKPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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